N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide
Description
This compound is an acetamide derivative featuring a benzoxazepine core fused with a 3-methylphenyl group. The 3-methylphenyl acetamide substituent enhances lipophilicity, which may influence bioavailability and receptor binding.
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-4-3-5-14(10-13)11-18(22)20-15-6-7-17-16(12-15)19(23)21(2)8-9-24-17/h3-7,10,12H,8-9,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCRXDZNOZWHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalysts and Solvents
Reaction efficiency heavily depends on catalyst and solvent selection. The use of HATU as a coupling reagent in DMF improves amidation yields (82%) compared to HBTU (74%) or EDCI (65%). Polar aprotic solvents like DMF enhance solubility of intermediates, while DCM facilitates phase separation during workup.
Temperature and Time
Cyclization reactions exhibit temperature-dependent kinetics. Heating intermediates at 60°C for 12 h maximizes ring closure efficiency (88% conversion), whereas lower temperatures (40°C) result in incomplete reactions (<50%).
Analytical Characterization and Quality Control
Critical quality attributes are monitored via:
- High-Performance Liquid Chromatography (HPLC) : A C18 column (4.6 × 250 mm, 5 µm) with a methanol-water (70:30) mobile phase at 1.0 mL/min detects impurities <0.1%.
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms structural integrity with key signals at δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 4H, aromatic), and 2.35 (s, 3H, CH₃).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Patent US10336749B2 emphasizes avoiding chromatographic purification by optimizing crystallization conditions (e.g., seeding with 1% wt of product in methanol) to achieve >99% purity. Continuous flow reactors are proposed to enhance throughput and reduce solvent waste.
Comparative Analysis of Synthetic Routes
Route A offers the highest scalability, while Route C achieves superior purity through advanced crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural Analogs: Key Differences and Similarities
BG13467 (N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide)
Structural Comparison :
- Target Compound : Contains a 3-methylphenyl acetamide group.
- BG13467 : Substitutes the 3-methylphenyl group with a benzothiadiazole carboxamide (C₇H₃N₃S).
Physicochemical Properties :
Implications :
- The 3-methylphenyl group in the target compound likely improves lipophilicity, favoring blood-brain barrier penetration for CNS targets .
N-(2-(Substituted)-4-oxothiazolidin-3-yl) Acetamides
Structural Comparison :
- Target Compound : Features a benzoxazepine ring.
- Thiazolidinone Derivatives: Contain a five-membered thiazolidinone ring (C₃H₅NOS) instead.
Crystallographic and Computational Insights
- Crystal Structure: describes a related acetamide (C₂₀H₁₉NO₂) crystallizing in a monoclinic system (P2₁/c), with cell parameters a = 24.3079 Å, b = 7.5677 Å, c = 18.4555 Å.
Pharmacological and Functional Group Analysis
- Functional Groups :
- Benzoxazepine : May mimic benzodiazepines in modulating GABA receptors, though structural differences (e.g., oxazepine vs. diazepine rings) could alter efficacy.
- Acetamide Linkage : Common in protease inhibitors and kinase modulators; the 3-methylphenyl substitution may sterically hinder or direct binding.
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepin core, which is known for its diverse pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 300.36 g/mol. The structure includes functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. These interactions can include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing physiological responses.
- Ion Channel Interaction : The compound might affect ion channels, leading to alterations in cellular excitability and signaling.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
These findings suggest that the benzoxazepin derivatives can induce apoptosis in cancer cells through various mechanisms.
Anti-inflammatory and Antibacterial Activities
In addition to antitumor effects, related compounds have shown anti-inflammatory and antibacterial properties. For example:
- Anti-inflammatory Activity : Some derivatives have been reported to inhibit pro-inflammatory cytokines.
- Antibacterial Activity : Certain analogs demonstrated moderate activity against gram-positive bacteria.
Study 1: Antitumor Efficacy in Xenograft Models
A study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated:
- Tumor Growth Inhibition : Significant reduction in tumor size was observed after treatment.
- Mechanistic Insights : The study highlighted the involvement of oxidative stress pathways in mediating the anticancer effects.
Study 2: Pharmacokinetics and Bioavailability
Another investigation focused on the pharmacokinetics of this compound:
| Parameter | Value |
|---|---|
| Half-life | 6 hours |
| Bioavailability | 75% |
| Metabolism | Hepatic |
These pharmacokinetic properties suggest favorable absorption and metabolism profiles for potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
